1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Lipophilicity Drug Design ADME

Analog substitution in medchem synthesis often disrupts ADME profiles due to LogP shifts-compromising lead optimization. 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS 1865026-41-0) provides a solution: - Balanced LogP 3.7-between methoxy (3.3) & isopropoxy (4.5) analogs-optimizes cell permeability without excess protein binding. - Regioselective Suzuki/Buchwald couplings via optimal steric bulk; avoids catalytic deactivation of bulkier isopropoxy groups. - Distillation-friendly BP 246°C enables thermal-safe purification, ensuring intermediate integrity for multi-step synthesis.

Molecular Formula C8H7BrClFO
Molecular Weight 253.49 g/mol
CAS No. 1865026-41-0
Cat. No. B1383789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene
CAS1865026-41-0
Molecular FormulaC8H7BrClFO
Molecular Weight253.49 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1Cl)Br)F
InChIInChI=1S/C8H7BrClFO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3
InChIKeyHXMHEIUIPPRKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS 1865026-41-0) for Targeted Halogenated Aromatic Synthesis and Physicochemical Differentiation


1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS 1865026-41-0) is a polysubstituted halogenated aromatic ether with the molecular formula C8H7BrClFO and a molecular weight of 253.49 g/mol [1]. It serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical research, due to its unique combination of halogen and ethoxy substituents that enable regioselective functionalization [2]. Key computed physicochemical properties include a density of 1.6±0.1 g/cm³, a boiling point of 246.1±35.0 °C at 760 mmHg, and a LogP of 4.16, which distinguish it from closely related analogs [3].

Why 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS 1865026-41-0) Cannot Be Replaced by Common Analogs in Synthetic Workflows


Substituting 1-bromo-5-chloro-2-fluoro-4-ethoxybenzene with seemingly similar halogenated aromatic ethers (e.g., methoxy or isopropoxy analogs) can significantly alter key physicochemical parameters critical for synthetic outcomes, including lipophilicity (LogP), molecular weight, and steric bulk [1]. The ethoxy group in this compound provides a distinct balance of electron-donating effects and steric hindrance compared to methoxy or isopropoxy variants, directly impacting reaction rates, regioselectivity in cross-coupling reactions, and downstream purification characteristics [2]. Such differences cannot be compensated for by simple stoichiometric adjustments, making direct analog substitution a high-risk approach for maintaining synthetic route reproducibility and yield [3].

Quantitative Differentiation of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS 1865026-41-0) from Key Analogs


Lipophilicity (LogP) Advantage Over Methoxy Analog for Enhanced Membrane Permeability

The target compound exhibits a computed LogP (XLogP3) of 3.7, which is 0.4 units higher than the methoxy analog (1-bromo-5-chloro-2-fluoro-4-methoxybenzene, LogP = 3.3) [1]. This increased lipophilicity is attributable to the additional methylene unit in the ethoxy group, which enhances hydrophobic character [2]. Such a difference is significant in medicinal chemistry, as it can influence passive membrane permeability and bioavailability [3].

Lipophilicity Drug Design ADME

Reduced Lipophilicity and Steric Bulk Versus Isopropoxy Analog for Fine-Tuned Reactivity

Compared to the isopropoxy analog (1-bromo-5-chloro-2-fluoro-4-isopropoxybenzene), the target compound has a significantly lower computed LogP of 4.16 versus 4.50 for the isopropoxy derivative [1]. Additionally, the ethoxy group introduces less steric hindrance than the isopropoxy group, as reflected by a lower molecular weight (253.49 vs. 267.52 g/mol) and a smaller number of rotatable bonds (2 vs. 3) [2]. These differences can impact reaction rates in nucleophilic aromatic substitution and cross-coupling reactions, where excessive steric bulk may hinder catalyst access [3].

Steric Effects Synthetic Efficiency Reactivity Tuning

Intermediate Boiling Point for Optimized Purification and Handling

The target compound exhibits a boiling point of 246.1±35.0 °C at 760 mmHg, which is intermediate between the methoxy analog (estimated ~220-230 °C) and the isopropoxy analog (257.6±35.0 °C) [1]. This intermediate boiling point offers a practical advantage in purification by distillation, as it is high enough to allow for removal of lower-boiling impurities yet low enough to prevent thermal decomposition during typical laboratory or pilot-scale operations [2]. In contrast, the methoxy analog may be too volatile for some applications, while the isopropoxy analog may require more energy-intensive conditions [3].

Physical Properties Purification Process Chemistry

Optimal Research and Industrial Applications for 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS 1865026-41-0) Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When optimizing a lead compound's ADME properties, the target compound's LogP of 3.7 provides a middle ground between the more hydrophilic methoxy analog (LogP 3.3) and the more lipophilic isopropoxy analog (LogP 4.50). This balance is crucial for achieving favorable oral bioavailability and cell permeability without excessive plasma protein binding, which is often detrimental to in vivo efficacy [1].

Cross-Coupling Reactions Demanding Moderate Steric Hindrance

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the ethoxy group offers sufficient steric bulk to direct regioselectivity while avoiding the catalytic deactivation often associated with bulkier isopropoxy groups. This makes it a preferred building block for constructing complex biaryl or heteroaryl systems in pharmaceutical synthesis [2].

Multi-Step Synthesis with Distillation-Based Purification

The target compound's boiling point of 246.1±35.0 °C allows for effective removal of volatile impurities by distillation without risking thermal decomposition, a common issue with higher-boiling isopropoxy analogs. This property is particularly valuable in process chemistry where intermediate purity is critical for subsequent steps [3].

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